Ethyl Ester vs. Methyl Ester: A Quantifiable Lipophilicity Advantage (XLogP3 2.7 vs. 2.4)
The ethyl ester derivative exhibits a computed XLogP3 of 2.7, representing a ΔXLogP3 of +0.3 over its direct methyl ester analog (methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate, CID 22449911, XLogP3 2.4) [1]. This difference in lipophilicity is quantitatively meaningful for predicting passive membrane permeability and blood-brain barrier penetration potential, as each 0.3 log unit increase in logP can correspond to approximately a 2-fold increase in partition coefficient [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate (CID 22449911): XLogP3 = 2.4 |
| Quantified Difference | ΔXLogP3 = +0.3 (approximately 2-fold higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
For procurement decisions in CNS-targeted drug discovery programs, the ethyl ester's higher lipophilicity may translate to superior membrane permeability and brain penetration, justifying its selection over the methyl ester analog when central target engagement is required.
- [1] PubChem. (2025). Comparative XLogP3 values: Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate (CID 3568733, XLogP3 2.7) and Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate (CID 22449911, XLogP3 2.4). National Center for Biotechnology Information. View Source
